5-Carboxamidotryptamine maleate

5-HT1D receptor radioligand binding sumatriptan

5-Carboxamidotryptamine maleate (5-CT maleate; CAS 74885-72-6) is a synthetic tryptamine derivative and a high-affinity, non-selective agonist at multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7, with reported full agonist activity at these targets. It is widely employed as a pharmacological tool in preclinical neuroscience and cardiovascular research to probe 5-HT1 and 5-HT7 receptor-mediated physiological responses.

Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
CAS No. 118202-69-0
Cat. No. B1142510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxamidotryptamine maleate
CAS118202-69-0
Synonyms5-carboxamidotryptamine maleate salt
Molecular FormulaC15H17N3O5
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyPZQZSWAOVAMBQM-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Carboxamidotryptamine Maleate (5-CT) – Pharmacological Profile and Research-Grade Procurement Considerations


5-Carboxamidotryptamine maleate (5-CT maleate; CAS 74885-72-6) is a synthetic tryptamine derivative and a high-affinity, non-selective agonist at multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7, with reported full agonist activity at these targets [1]. It is widely employed as a pharmacological tool in preclinical neuroscience and cardiovascular research to probe 5-HT1 and 5-HT7 receptor-mediated physiological responses [2]. The maleate salt form is typically supplied as a white to off-white powder with purity ≥98% (HPLC) and is primarily intended for in vitro and in vivo laboratory research applications .

Why 5-Carboxamidotryptamine Maleate Cannot Be Simply Substituted by Other 5-HT Agonists in Experimental Design


Substituting 5-CT maleate with a different 5-HT receptor agonist (e.g., serotonin, sumatriptan, or 8-OH-DPAT) introduces significant and quantifiable changes in receptor subtype activation profile, functional potency, and vascular reactivity. 5-CT exhibits a unique multi-receptor profile with high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 subtypes, while showing markedly lower affinity for 5-HT2, 5-HT3, and 5-HT6 receptors [1]. This contrasts sharply with the more restricted profiles of common comparators: serotonin (5-HT) has broader but lower affinity binding, sumatriptan is selective for 5-HT1B/1D, and 8-OH-DPAT is a selective 5-HT1A agonist [2]. In functional assays, 5-CT consistently demonstrates higher potency than 5-HT at 5-HT1-like and 5-HT7 receptors, with rank orders of potency documented as 5-CT >> 5-HT > 5-methoxytryptamine [3]. These differences in receptor engagement and potency directly translate to divergent physiological outcomes, meaning that experimental replication or cross-study comparison requires precise compound specification [4].

Quantitative Differentiation of 5-Carboxamidotryptamine Maleate from Closest Analogs: An Evidence-Based Procurement Guide


Comparative 5-HT1D Receptor Binding Affinity: 5-CT vs. Sumatriptan in CNS Tissues

In competitive radioligand binding studies using [3H]5-HT in cerebral cortical membranes, 5-CT demonstrated a higher affinity for the 5-HT1D receptor than sumatriptan, a clinically used anti-migraine agent. The high-affinity component of 5-CT displacement yielded a mean pIC50 of 8.3 ± 0.1, compared to 7.6 ± 0.1 for sumatriptan across seven species [1]. In sheep caudate nucleus membranes, 5-CT exhibited a high-affinity Ki of 0.8 nM, while sumatriptan's high-affinity Ki was 10.1 nM [2].

5-HT1D receptor radioligand binding sumatriptan CNS pharmacology

Superior Radioligand Specificity for 5-HT1D Sites: [3H]5-CT vs. [3H]5-HT

When used as a radioligand, [3H]5-CT provides enhanced selectivity for 5-HT1D binding sites compared to the more commonly used [3H]5-HT. In bovine substantia nigra, [3H]5-CT labels a homogeneous population of 5-HT1D sites with a Kd of 0.38 ± 0.04 nM, whereas [3H]5-HT labels a more heterogeneous population including low-affinity 5-HT1E sites, necessitating masking protocols [1]. [3H]5-CT exhibits >90% specific binding, representing a substantial improvement in signal-to-noise ratio for receptor autoradiography [2].

autoradiography 5-HT1D receptor radioligand binding receptor mapping

Species-Dependent Vascular Reactivity: 5-CT vs. 5-HT in Isolated Arteries

In isolated basilar artery preparations, the contractile potency of 5-CT relative to 5-HT is highly species-dependent, revealing differential receptor subtype expression. In guinea-pig basilar artery, 5-CT is 3 times more potent than 5-HT as a vasoconstrictor. Conversely, in rat basilar artery, 5-CT is 16 times less potent than 5-HT [1]. This species-specific divergence underscores that 5-CT's pharmacological profile cannot be extrapolated from 5-HT data and must be directly characterized in each model system.

vascular pharmacology 5-HT1-like receptors species differences vasoconstriction

Functional Activity at Cloned Human 5-HT5A Receptors: 5-CT vs. 5-HT

At the cloned human 5-HT5A receptor, 5-CT demonstrates high affinity with a Ki of 4.6 nM . While 5-HT also binds this receptor, 5-CT has been reported to have greater potency and affinity at the 5-HT5A receptor than 5-HT itself [1]. This higher affinity positions 5-CT as a more sensitive pharmacological probe for this understudied receptor subtype.

5-HT5A receptor cloned human receptor functional assay cAMP

Physiochemical and Formulation Properties: Maleate Salt Solubility Profile

The maleate salt form of 5-CT provides practical advantages for in vitro and in vivo dosing. It is soluble in water at concentrations up to 10 mg/mL (approximately 31.3 mM) . In DMSO, solubility increases to 50 mg/mL . This solubility profile facilitates the preparation of concentrated stock solutions for a range of experimental applications, a key consideration for procurement and daily laboratory workflow.

solubility formulation maleate salt stock solution preparation

Optimized Application Scenarios for 5-Carboxamidotryptamine Maleate in Preclinical Research


High-Resolution Autoradiographic Mapping of 5-HT1D Receptors in Brain Tissue

Investigators seeking to precisely map the anatomical distribution of 5-HT1D receptors in brain sections should prioritize [3H]5-CT over [3H]5-HT. As established in the evidence guide, [3H]5-CT labels a homogeneous population of 5-HT1D sites with >90% specific binding and eliminates the low-affinity 5-HT1E binding component that complicates interpretation when using [3H]5-HT [1]. This specificity reduces the need for masking agents and yields cleaner, more interpretable autoradiograms, directly impacting the quality and reproducibility of neuroanatomical studies [2].

In Vivo Pharmacological Validation of 5-HT7 Receptor Function Using Hypothermia Models

For studies investigating 5-HT7 receptor physiology in vivo, 5-CT maleate serves as a validated pharmacological tool. Systemic or intracerebroventricular administration of 5-CT (0.03–3 mg/kg, i.p. or 0.125–5 µg, i.c.v.) produces a robust, dose-dependent hypothermia in wild-type mice that is completely abolished in 5-HT7 receptor knockout mice [1]. This receptor-specific effect makes 5-CT an essential compound for confirming target engagement and for studying 5-HT7-mediated thermoregulatory pathways. In contrast, 5-HT itself produces a less robust and less consistent hypothermic response in these models [2].

Comparative Cardiovascular Pharmacology: Dissecting 5-HT1-like vs. 5-HT2 Receptor Contributions

Researchers studying vascular reactivity and species differences in serotonin receptor function will find 5-CT indispensable. The quantitative data showing that 5-CT is 3-fold more potent than 5-HT in contracting guinea-pig basilar arteries (5-HT1-like mediated) but 16-fold less potent in rat basilar arteries (5-HT2 mediated) provides a clear experimental framework for distinguishing receptor subtype contributions [1]. This differential potency allows 5-CT to be used as a selective tool to activate 5-HT1-like receptors in certain vascular beds while avoiding 5-HT2-mediated responses, enabling more precise mechanistic dissection of vascular pharmacology [2].

In Vitro Functional Assays at Cloned 5-HT5A Receptors

For cell-based assays investigating signaling at the cloned human 5-HT5A receptor, 5-CT is a preferred agonist due to its high affinity (Ki = 4.6 nM) [1]. This high affinity translates to greater assay sensitivity, allowing researchers to use lower compound concentrations to achieve robust receptor activation and signal detection. Compared to 5-HT, which has lower affinity for this subtype, 5-CT reduces the risk of off-target effects at higher concentrations and provides a cleaner pharmacological signal in recombinant systems [2].

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